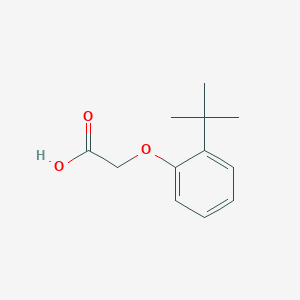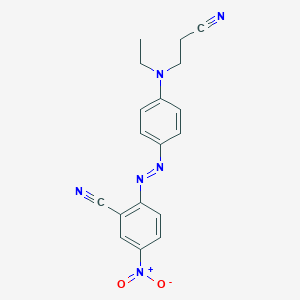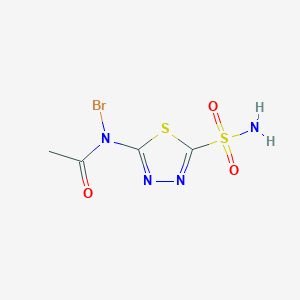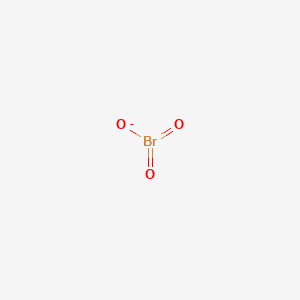
Methylhomovanillat
Übersicht
Beschreibung
Methyl homovanillate is an organic compound with the molecular formula C10H12O4 It is an ester derivative of homovanillic acid, characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring
Wissenschaftliche Forschungsanwendungen
Methyl homovanillate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a model compound for studying the metabolism of homovanillic acid derivatives.
Medicine: Methyl homovanillate and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the flavor and fragrance industry due to its pleasant aroma and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
Target of Action
It is suggested that it could target intestinal fatty acid uptake in the mucosa, directly modulating the function of proteins regulating fatty acid uptake when orally ingested .
Mode of Action
It is suggested that it could interact with its targets to modulate fatty acid uptake
Biochemical Pathways
Methyl homovanillate may be involved in the methylation process, a universal biochemical process which covalently adds methyl groups to a variety of molecular targets . .
Result of Action
It is suggested that it could potentially reduce intestinal fatty acid uptake , but more research is needed to confirm this and to understand the full range of its effects.
Action Environment
The action, efficacy, and stability of methyl homovanillate could potentially be influenced by various environmental factors. For instance, the temperature and pH conditions during its synthesis could affect its properties . .
Biochemische Analyse
Biochemical Properties
Methyl homovanillate plays a crucial role in biochemical reactions, particularly in the modulation of fatty acid uptake. It has been shown to interact with enzymes and proteins involved in these processes. For instance, methyl homovanillate and its derivatives have been found to inhibit intestinal fatty acid uptake in differentiated Caco-2 cells . This interaction is significant as it highlights the potential of methyl homovanillate in regulating body fat and addressing metabolic disorders.
Cellular Effects
The effects of methyl homovanillate on various cell types and cellular processes are profound. In differentiated Caco-2 cells, methyl homovanillate has been shown to reduce fatty acid uptake significantly . This reduction in fatty acid uptake can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, methyl homovanillate can potentially play a role in managing obesity and related metabolic conditions.
Molecular Mechanism
At the molecular level, methyl homovanillate exerts its effects through specific binding interactions with biomolecules. It has been observed that the compound can inhibit fatty acid uptake by interacting with the fatty acid transport proteins in enterocytes . This inhibition is likely due to the structural properties of methyl homovanillate, which allow it to bind effectively to these proteins, thereby blocking the uptake of fatty acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl homovanillate have been studied over time to understand its stability and degradation. Studies have shown that methyl homovanillate remains stable under various conditions, and its inhibitory effects on fatty acid uptake are sustained over time . Long-term studies in vitro and in vivo have also indicated that methyl homovanillate does not degrade rapidly, making it a reliable compound for prolonged biochemical studies.
Dosage Effects in Animal Models
The effects of methyl homovanillate vary with different dosages in animal models. At lower doses, the compound effectively inhibits fatty acid uptake without causing adverse effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the benefits of methyl homovanillate while minimizing any negative impacts.
Metabolic Pathways
Methyl homovanillate is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid transport proteins and other cofactors that facilitate its role in modulating fatty acid uptake . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall metabolic health.
Transport and Distribution
Within cells and tissues, methyl homovanillate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of methyl homovanillate to its target sites, where it can exert its inhibitory effects on fatty acid uptake . The distribution of methyl homovanillate within cells is crucial for its effectiveness in modulating metabolic processes.
Subcellular Localization
The subcellular localization of methyl homovanillate is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes . Post-translational modifications and targeting signals play a role in ensuring that methyl homovanillate reaches its intended sites of action, thereby enhancing its biochemical efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl homovanillate can be synthesized through the esterification of homovanillic acid with methanol. The reaction typically involves heating homovanillic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce methyl homovanillate and water. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl homovanillate may involve the transesterification of homovanillic acid esters. For example, ethyl or methyl homovanillate can be heated with an excess of the respective alcohol and a catalytic amount of sodium methylate solution in methanol at temperatures ranging from 150 to 170°C. The reaction mixture is then subjected to reduced pressure to distill off the alcohol, yielding the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl homovanillate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and hydroxyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Homovanillic acid or homovanillin.
Reduction: Methyl homovanillyl alcohol.
Substitution: Brominated or nitrated derivatives of methyl homovanillate.
Vergleich Mit ähnlichen Verbindungen
Methyl homovanillate can be compared with other similar compounds, such as:
Homovanillic acid: The parent compound, which lacks the ester group.
Ethyl homovanillate: An ester derivative with an ethyl group instead of a methyl group.
Vanillin: A structurally related compound with an aldehyde group instead of an ester group.
Uniqueness: Methyl homovanillate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Eigenschaften
IUPAC Name |
methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJSFAGPWHEUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166702 | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15964-80-4 | |
| Record name | Methyl homovanillate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15964-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)












